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Compound of Interest

Compound Name:
6-Bromo-5-chloroquinazolin-2-

amine

CAS No.: 1644663-97-7

Cat. No.: B2731805

Get Quote

The quinazoline nucleus is a cornerstone of modern medicinal chemistry, renowned for its

versatile biological activities. This heterocyclic system, a fusion of a benzene ring and a

pyrimidine ring, serves as a scaffold for a multitude of therapeutic agents. The introduction of

halogen substituents, such as bromine and chlorine, onto the quinazoline core is a well-

established strategy for modulating the pharmacokinetic and pharmacodynamic properties of

these molecules. Halogenation can influence metabolic stability, receptor binding affinity, and

membrane permeability, often leading to enhanced therapeutic efficacy.

This guide focuses on the specific, albeit currently under-documented, molecule: 6-Bromo-5-
chloroquinazolin-2-amine. The presence of a bromine atom at the 6-position and a chlorine

atom at the 5-position, coupled with an amino group at the 2-position, suggests a high potential

for this compound to interact with various biological targets. Derivatives of 6-bromoquinazolines

have demonstrated significant promise as anticancer, anti-inflammatory, and antimicrobial

agents[1][2][3]. This document will, therefore, extrapolate from the rich chemistry and

pharmacology of this compound class to provide a comprehensive technical overview for

researchers, scientists, and drug development professionals.
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Molecular Structure and Physicochemical
Properties
The foundational step in evaluating a novel chemical entity is a thorough understanding of its

molecular architecture and resulting physicochemical properties. These parameters are critical

determinants of a compound's behavior in both chemical and biological systems.

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-Bromo-5-
chloroquinazolin-2-amine. These values are estimated based on the known properties of

structurally similar compounds and computational models.
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Property Predicted Value
Significance in Drug
Discovery

Molecular Formula C₈H₅BrClN₃

Defines the elemental

composition and molecular

weight.

Molecular Weight 274.51 g/mol

Influences solubility,

permeability, and other ADME

properties.

logP ~3.0 - 3.5

Indicates lipophilicity, affecting

membrane permeability and

solubility.

Topological Polar Surface Area

(TPSA)
~65 Å²

A predictor of drug transport

properties, including blood-

brain barrier penetration.

Hydrogen Bond Donors 1 (from the amino group)
Influences solubility and

receptor binding interactions.

Hydrogen Bond Acceptors 3 (the nitrogen atoms)

Important for forming

interactions with biological

targets.

pKa (most basic)
~4.0 - 5.0 (for the quinazoline

nitrogens)

Determines the ionization state

at physiological pH, impacting

solubility and target

engagement.

Proposed Synthesis Pathway
While a specific, validated synthesis for 6-Bromo-5-chloroquinazolin-2-amine is not available

in the current literature, a plausible and efficient synthetic route can be designed based on

established methodologies for the synthesis of 2-aminoquinazolines[4][5]. A common and

effective strategy involves the cyclization of a substituted 2-aminobenzonitrile with a source of

the 2-amino group, such as cyanamide or a guanidine derivative.
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Conceptual Synthetic Workflow

2-Amino-5-bromo-6-chlorobenzonitrile
(Starting Material)

Reaction with Cyanamide
(or Guanidine derivative)

Step 1

Cyclization
(Base or Acid Catalyzed)

Step 2

6-Bromo-5-chloroquinazolin-2-amine
(Final Product)

Step 3

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Bromo-5-chloroquinazolin-2-amine.

Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive model and would require optimization and validation in a laboratory

setting.

Step 1: Synthesis of 2-Amino-5-bromo-6-chlorobenzonitrile (Starting Material)

The synthesis of the key starting material, 2-amino-5-bromo-6-chlorobenzonitrile, would likely

begin with a commercially available substituted aniline. This would involve standard aromatic
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halogenation and cyanation reactions, the specifics of which would depend on the chosen

precursor.

Step 2: Cyclization to form 6-Bromo-5-chloroquinazolin-2-amine

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 1 equivalent of 2-amino-5-bromo-6-chlorobenzonitrile in a suitable solvent

such as dimethylformamide (DMF) or n-butanol.

Addition of Reagents: Add 1.5 equivalents of cyanamide and 1.2 equivalents of a base, such

as potassium carbonate (K₂CO₃), to the reaction mixture.

Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) and monitor the

reaction progress by thin-layer chromatography (TLC). The reaction is anticipated to reach

completion within 6-12 hours.

Work-up and Purification:

Cool the reaction mixture to room temperature.

Pour the mixture into ice-water to precipitate the crude product.

Collect the solid by vacuum filtration and wash with cold water.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)
The structural elucidation of the final compound would rely on standard spectroscopic

techniques. Based on data from analogous 6-bromo-quinazoline derivatives, the following

spectral characteristics are predicted[1].
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Proton (¹H)
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

H-7 ~7.8 - 8.0 d (doublet)

H-8 ~7.5 - 7.7 d (doublet)

-NH₂ ~5.5 - 6.5 br s (broad singlet)

Carbon (¹³C)
Predicted Chemical Shift (δ,

ppm)

C-2 ~160

C-4 ~155

C-4a ~120

C-5 ~125

C-6 ~118

C-7 ~135

C-8 ~128

C-8a ~150

Potential Biological Activity and Therapeutic
Applications
The true value of a novel quinazoline derivative lies in its potential biological activity. The 6-

bromo-5-chloro-2-aminoquinazoline scaffold is rich with possibilities, primarily in oncology and

infectious diseases.

Anticancer Potential: Targeting Tyrosine Kinases
A significant body of research has established that 6-bromo-quinazoline derivatives can act as

potent inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR)

[1][6]. The overexpression and mutation of EGFR are hallmarks of many cancers, making it a

prime target for therapeutic intervention.
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Proposed Mechanism of Action: EGFR Inhibition
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Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.

The 2-amino group is crucial for forming key hydrogen bond interactions within the ATP-binding

pocket of the EGFR kinase domain. The 6-bromo and 5-chloro substituents likely occupy a

hydrophobic pocket, enhancing the binding affinity and inhibitory potency of the molecule. By

blocking the ATP-binding site, the compound would prevent EGFR autophosphorylation and the

subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK

pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial and Anti-inflammatory Potential
Quinazoline derivatives have also been investigated for their antimicrobial and anti-

inflammatory properties[2][3][7][8]. The mechanism of antimicrobial action is often attributed to

the inhibition of essential bacterial enzymes. The anti-inflammatory effects may be linked to the

modulation of inflammatory signaling pathways, such as the NF-κB pathway. Further screening

of 6-Bromo-5-chloroquinazolin-2-amine against a panel of bacterial and fungal strains, as

well as in cellular models of inflammation, would be a valuable avenue of investigation.

Conclusion and Future Directions
While 6-Bromo-5-chloroquinazolin-2-amine remains a molecule of theoretical interest based

on the current scientific literature, the foundational chemistry and biology of the quinazoline

scaffold provide a strong rationale for its synthesis and evaluation. This in-depth technical

guide, built upon a comprehensive analysis of structurally related compounds, offers a

roadmap for researchers to explore its potential.

The proposed synthetic route is logical and based on well-established chemical

transformations. The predicted physicochemical and spectroscopic properties provide a

baseline for the characterization of this novel compound. Most importantly, the strong

precedent for potent biological activity in the 6-bromo-quinazoline class, particularly as kinase

inhibitors, positions 6-Bromo-5-chloroquinazolin-2-amine as a promising candidate for

further investigation in drug discovery and development programs. The next critical steps will

be the successful synthesis and purification of this molecule, followed by rigorous in vitro and in

vivo evaluation to validate its therapeutic potential.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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